z-Tyr-ome

描述

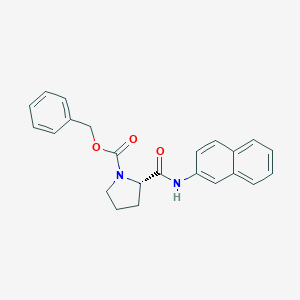

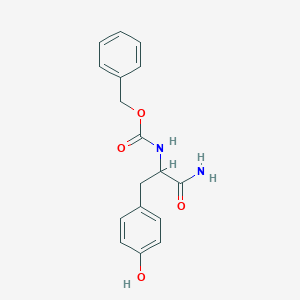

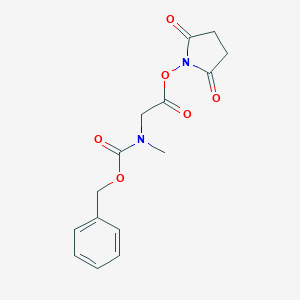

Z-Tyr-ome, also known as N-Carbobenzyloxy-L-tyrosine methyl ester or Cbz-Tyr-OMe, is a compound used in the preparation of optically active Imidazolidione derivatives . It has a molecular weight of 329.3 .

Synthesis Analysis

The synthesis of z-Tyr-ome involves the condensation of tyrosine peptides. For instance, in the preparation of antioxidant tyrosine-alanine dipeptide (Tyr-Ala), the N-protected acyl donor is covalently attached to solid resin, followed by the condensation of the peptide bond between the acyl donor and the nucleophile under the catalysis of carboxypeptidase Y (CPY). Finally, one-step cleavage is performed to remove the protecting group and cleave the peptides from solid resin .Molecular Structure Analysis

The molecular formula of z-Tyr-ome is C18H19NO5 . The exact mass is 329.126312 and it has a density of 1.3±0.1 g/cm3 .Chemical Reactions Analysis

Z-Tyr-ome is used in the synthesis of various compounds. For example, it is used in the preparation of optically active Imidazolidione derivatives via Ethylation, reduction, and successive treatment with Methanesulfonyl Chloride, Ethylenediamine, and Lithium Hydroxide .Physical And Chemical Properties Analysis

Z-Tyr-ome has a melting point of 93-97 °C (lit.) and a boiling point of 528.1±50.0 °C at 760 mmHg . It has a density of 1.3±0.1 g/cm3 .科学研究应用

从稻田连作水稻和小麦的土壤中提取的蛋白酶活性 (Hayano, Watanabe, & Asakawa, 1995): 这项研究关注了从稻田根际和非根际土壤样品中提取的蛋白酶活性。他们在实验中使用苯甲氧羰基-L-苯丙氨酰-L-酪氨酰-L-亮氨酸(ZFTL)作为人工底物,这可能与z-Tyr-ome的研究相关,因为该化合物中含有酪氨酸。

利用E. coli外膜层自动展示Z-结构的SPR生物传感器 (Park, Jose, & Pyun, 2011): 本文描述了利用蛋白A的Z-结构在大肠杆菌外膜上表达用于生物传感器应用的情况。对Z-结构及其与蛋白质的相互作用的关注可能为z-Tyr-ome的生物化学应用提供见解。

优化应用于由热溶蛋白酶催化的甜味天冬二肽类似物酶促合成的研究 (Lee, 1992): 这项研究涵盖了利用热溶蛋白酶合成二肽类似物,包括Z-L-Asp-Tyr-OMe的酶促合成。这可能有助于理解z-Tyr-ome在生物化学过程中的合成和应用。

基于自动展示E. coli外膜上Z-结构的再生免疫亲和层用于免疫分析和免疫传感器 (Jeon, Pyun, Jose, & Park, 2018): 这项研究探讨了利用自动展示E. coli外细胞膜上的Z-结构来提高免疫分析和免疫传感器的灵敏度和检测限。对Z-结构及其在生物技术中潜在应用的关注可能为z-Tyr-ome的应用提供视角。

安全和危害

作用机制

- Pepsin, an enzyme found in the stomach, is known for its proteolytic activity on peptide bonds. It specifically cleaves peptide bonds involving aromatic amino acids (such as tyrosine) in the substrate .

- Branched residues at the S-carbon may hinder pepsin’s attack on the carbonyl group of the sensitive bond .

Target of Action

Mode of Action

Pharmacokinetics

属性

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMDHBKALJDBW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426678 | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Tyr-ome | |

CAS RN |

13512-31-7 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13512-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | z-tyr-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrosine, N-carboxy-, N-benzyl methyl ester, L- (8CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What challenges are associated with using Z-Tyr-OMe in peptide synthesis, and how can they be addressed?

A1: One challenge encountered when using Z-Tyr-OMe in peptide synthesis is the potential for incomplete t-butylation of the tyrosine residue. Research has shown that t-butylation of Z-Tyr-OMe may only reach approximately 75% conversion even after several hours of reaction time []. This incomplete conversion can lead to side reactions and purification challenges.

Q2: How is Z-Tyr-OMe utilized in studying immobilized enzyme kinetics?

A2: Z-Tyr-OMe plays a crucial role as a substrate in investigating the kinetics of immobilized enzymes, specifically immobilized α-chymotrypsin []. By reacting Z-Tyr-OMe with Arg-NH2 in a recycle reactor, researchers can monitor the dipeptide synthesis reaction catalyzed by the immobilized enzyme. Analyzing the reaction progress curves generated from this system allows for the determination of kinetic parameters like Michaelis-Menten constants and reaction rates. This information provides valuable insights into the efficiency and behavior of immobilized α-chymotrypsin in peptide synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)